5,6,7,8-Tetrahydro-1-naphthylamine
Overview
Description
5,6,7,8-Tetrahydro-1-naphthylamine: is an organic compound with the molecular formula C10H13N . It is also known by other names such as 1-Amino-5,6,7,8-tetrahydronaphthalene and 5-Aminotetralin . This compound is a derivative of naphthalene, characterized by the presence of an amino group attached to a tetrahydronaphthalene ring. It is a significant intermediate in organic synthesis and has various applications in different fields.
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydro-1-naphthylamine is a potent activator of large conductance Ca2±activated K+ (BK) channels . These channels play a crucial role in regulating cellular excitability and signaling, contributing to a variety of physiological processes.
Mode of Action
The compound interacts with BK channels, enhancing their activity. This leads to an increase in potassium ion flow across the cell membrane, which can modulate cellular excitability .
Biochemical Pathways
The activation of BK channels by this compound can impact several biochemical pathways. For instance, it can influence the hypoxia-inducible factor pathway, which plays a key role in cellular responses to low oxygen conditions .
Pharmacokinetics
Its molecular weight (14722 g/mol ) and its physical properties, such as its boiling point (275-277 °C ) and melting point (38 °C ), suggest that it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-1-naphthylamine can be achieved through several methods. One common approach involves the reduction of 1-naphthylamine using hydrogenation techniques. This process typically employs a catalyst such as sulfided NiMo/Al2O3 and is conducted at temperatures between 300 and 350°C . Another method involves the reduction of α-naphthol followed by diazotization and hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of precursor compounds to the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-1-naphthylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be further reduced to form fully saturated amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Hydrogen gas in the presence of metal catalysts such as is commonly used.
Substitution: Reagents like and are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Fully saturated amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
5,6,7,8-Tetrahydro-1-naphthylamine has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-1-naphthylamine
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 1-Aminonaphthalene
- 5-Aminoindan
Uniqueness: 5,6,7,8-Tetrahydro-1-naphthylamine is unique due to its specific structural configuration, which combines both aromatic and aliphatic characteristics. This dual nature allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWJACROGQSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176701 | |
Record name | 1-Naphthylamine, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-41-6 | |
Record name | 5,6,7,8-Tetrahydro-1-naphthylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Tetralinylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminotetralin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthylamine, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydro-1-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-TETRALINYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0L74S8K6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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